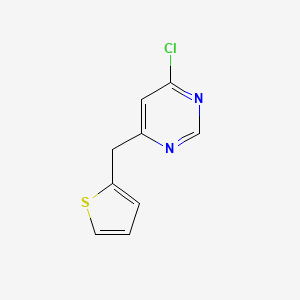

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(thiophen-2-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHMLCFHJWICMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling of 4,6-Dichloropyrimidine with Thiophene-2-Boronic Acid

This method is well-documented for preparing 4-chloro-6-thiophen-2-yl-pyrimidine, a close analog of 4-chloro-6-(thiophen-2-ylmethyl)pyrimidine, and can be adapted for the methylated derivative.

- Starting materials: 4,6-Dichloropyrimidine and thiophene-2-boronic acid.

- Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2].

- Base: Sodium carbonate (Na2CO3).

- Solvent: Mixed solvent system of 1,2-dimethoxyethane and water.

- Conditions: Reflux for 16 hours.

- Mix 4,6-dichloropyrimidine (22.2 g, 149.1 mmol), thiophene-2-boronic acid (20.0 g, 156.3 mmol), sodium carbonate (28.8 g, 271.4 mmol), and Pd(PPh3)2Cl2 (2.9 g, 4.2 mmol) in 1,2-dimethoxyethane-water (727 mL:238 mL).

- Reflux the mixture for 16 hours under nitrogen atmosphere.

- Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate:hexane (1:9).

- After completion, cool the mixture and extract the product with dichloromethane.

- Purify by flash chromatography using 5% ethyl acetate in hexane.

- Yield: Approximately 62.8%.

- Product: 4-Chloro-6-thiophen-2-yl-pyrimidine.

- Characterization: 1H NMR confirms the expected aromatic proton signals.

This method is advantageous for its relatively mild conditions and good selectivity, leveraging the Suzuki coupling's versatility to introduce the thiophene ring at the 6-position while retaining the chlorine at the 4-position for further functionalization.

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

Though less directly reported for the thiophen-2-ylmethyl derivative, nucleophilic aromatic substitution (SNAr) is a common strategy for modifying pyrimidines, especially for introducing alkoxy or amino groups. The principle involves displacement of a chlorine substituent by a nucleophile.

For example, in related pyrimidine systems, treatment of 4,6-dichloropyrimidine derivatives with sodium ethoxide in ethanol at room temperature for 2 hours selectively substitutes chlorine at the 6-position, yielding 4-chloro-6-ethoxy derivatives with high yield (~89%).

This approach can be adapted to introduce a thiophen-2-ylmethyl nucleophile if the appropriate thiophen-2-ylmethyl nucleophile or equivalent is available, allowing substitution at the 6-position while preserving the 4-chloro substituent.

Other Synthetic Routes and Considerations

Stepwise Synthesis via Pyrimidine Precursors: Some patents describe the synthesis of substituted pyrimidines starting from methyl acetoacetates and acetamidine hydrochloride, followed by chlorination with phosphorus oxychloride and triethylamine to install chloro substituents at the 4- and 6-positions. While these methods focus on methyl-substituted pyrimidines, they provide a framework for constructing the pyrimidine ring with desired substituents.

Microwave-Assisted Heating: For related 4-chloro-6-substituted phenyl pyrimidines, microwave-assisted heating has been used to improve reaction rates and yields without special catalysts, suggesting potential for adaptation to thiophenylmethyl derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The Suzuki coupling method is the most direct and widely used approach for introducing thiophene substituents into the pyrimidine ring at the 6-position while retaining the 4-chloro substituent, which is critical for further functionalization or biological activity. The use of palladium catalysts and boronic acid derivatives is well-established in heterocyclic chemistry, providing moderate to good yields and high regioselectivity.

Nucleophilic aromatic substitution offers a complementary route, particularly for introducing various nucleophiles at the 6-position. While direct SNAr with thiophen-2-ylmethyl nucleophiles is less documented, the method's success with alkoxy nucleophiles suggests feasibility with thiophen-2-ylmethyl analogs under optimized conditions.

The stepwise synthesis from acetoacetates and acetamidine hydrochloride followed by chlorination is more laborious but allows for the synthesis of various substituted pyrimidines, potentially including the this compound if appropriate substituents are introduced in the starting materials or intermediates.

Microwave-assisted and catalyst-free protocols reported for related pyrimidines indicate potential for process intensification and greener synthesis routes, though specific application to this compound requires further investigation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups:

Amination

Reaction with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) at 80–100°C yields 4-amino-6-(thiophen-2-ylmethyl)pyrimidines. For example:

Alkoxylation

Treatment with alkoxides (e.g., sodium methoxide, ethoxide) in alcohols produces 4-alkoxy derivatives:

Thiolation

Sulfur nucleophiles (e.g., thiophenol, mercaptopyridine) displace the chloro group in the presence of catalytic Pd(PPh<sub>3</sub>)<sub>4</sub>:

-

Reagents : Thiophenol (1.2 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), DMF, 100°C, 8 h

-

Yield : 65%

Cross-Coupling Reactions

The chloro group participates in transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis forms biaryl derivatives:

-

Catalyst : Pd(OAc)<sub>2</sub> (2 mol%), PPh<sub>3</sub> (4 mol%)

-

Base : Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C, 12 h

Stille Coupling

Organostannanes react with the chloro group in the presence of Pd catalysts:

Functionalization of the Thiophene Moiety

The thiophen-2-ylmethyl group undergoes electrophilic substitution and oxidation:

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups:

-

Conditions : ClSO<sub>3</sub>H (3 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 4 h

Oxidation

Oxidation with m-CPBA converts the thiophene sulfur to a sulfoxide or sulfone:

-

Reagent : m-CPBA (1.5 eq), CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 h

-

Products :

-

Sulfoxide (yield: 70%)

-

Sulfone (yield: 85% with excess m-CPBA)

-

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of Thienopyrimidines

Heating with NH<sub>4</sub>OAc in acetic acid yields thieno[2,3-d]pyrimidines:

Halogen Exchange Reactions

The chloro group can be replaced by other halogens:

Iodination

Treatment with NaI in acetone under reflux replaces Cl with I:

-

Reagents : NaI (2 eq), acetone, reflux, 8 h

-

Yield : 75%

Table 2: Catalytic Systems for Cross-Coupling

Mechanistic Insights

-

Nucleophilic substitution proceeds via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .

-

Cross-couplings involve oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .

-

Thiophene oxidation proceeds through electrophilic attack on the sulfur atom, forming sulfoxides as intermediates.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine exhibit significant biological activities, particularly in the realm of cancer treatment:

- Anticancer Activity: Compounds related to this structure have shown promising results in inhibiting the growth of various cancer cell lines, such as DU145 (prostate cancer) and A549 (lung cancer) cells. For instance, the incorporation of the 4-chloro-6-methylpyrimidin-2-amino moiety into α-aminophosphonates has been linked to enhanced anticancer effects .

Medicinal Chemistry Applications

The compound serves multiple roles in medicinal chemistry:

- Intermediate in Drug Development: Its unique structure allows for modifications that can lead to new pharmacological agents. The synthesis of α-aminophosphonates with this scaffold has been explored for their potential as anticancer drugs .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the chlorine atom and the thiophen-2-ylmethyl group can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Lipophilicity : The thiophen-2-ylmethyl group in the target compound contributes to moderate lipophilicity (clogD ~2.2), comparable to methylsulfonylphenyl-containing analogs (e.g., compound 12, clogD 2.0–3.0), making both suitable for blood-brain barrier penetration .

- Electron-Withdrawing Groups: Nitrophenoxy (e.g., compound 8) and nitroaryl (e.g., compound 12 in ) substituents enhance electrophilicity, favoring interactions with enzymatic active sites but increasing molecular weight.

- Fused vs.

Enzyme Inhibition

- COX-2 Inhibition : The target compound and its analogs (e.g., compounds 17–21 in ) exhibit high COX-2 selectivity (IC₅₀ ≤5.1 nM) due to the 4-chloro-6-ether/thioether-pyrimidine scaffold. The thiophen-2-ylmethyl group may enhance hydrophobic interactions with COX-2’s active site .

- EGFR/HER2 Inhibition: Thieno[2,3-d]pyrimidines (e.g., compound 12 in ) show dual kinase inhibition, with IC₅₀ values in the nanomolar range. The fused thiophene ring likely improves π-stacking with kinase ATP-binding pockets, a feature absent in the target compound .

Carcinogenicity and DNA Interactions

- Wy-14,643: Despite structural similarities (4-chloro-pyrimidine core), Wy-14-643’s thioacetic acid and xylidino groups correlate with persistent DNA replication in hepatocytes, explaining its higher carcinogenicity compared to DEHP, which shares similar peroxisome proliferation effects .

Biological Activity

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure, featuring a chloro substituent and a thiophenyl group, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 240.73 g/mol. The presence of the chloro group and the thiophenyl moiety may enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through inhibition of key enzymes involved in nucleotide biosynthesis, particularly those associated with folate metabolism. For instance, studies on related pyrimidine derivatives have shown that they can inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo purine synthesis pathway .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. A notable study demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines, including those expressing folate receptors (FR) and proton-coupled folate transporters (PCFT) . The mechanism involved cellular uptake via these transporters followed by inhibition of GARFTase, leading to reduced cell proliferation.

Table 1: Antiproliferative Effects of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KB Cells | TBD | GARFTase Inhibition |

| Analog 1 | R2/hPCFT4 Cells | TBD | GARFTase Inhibition |

| MTX (Methotrexate) | Various | 0.5 - 10 | FR-mediated uptake |

Note: TBD indicates that specific data was not available in the reviewed literature.

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives have shown promise as antimicrobial agents. Research indicates that certain pyrimidines can exhibit activity against bacterial strains, potentially through mechanisms involving inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

- Anticancer Efficacy : A study found that a series of pyrimidine derivatives, including those structurally related to this compound, demonstrated significant cytotoxicity against human cancer cell lines. The most potent compounds were those that effectively inhibited GARFTase while showing selectivity for FR-expressing tumors .

- Antimicrobial Testing : Another investigation assessed the antibacterial activity of various pyrimidines against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating moderate to high antibacterial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of substituents on the pyrimidine ring in modulating biological activity. Variations in the thiophenyl group and chloro substituent can significantly influence potency and selectivity for biological targets .

Table 2: Structure-Activity Relationship Findings

| Substituent Variation | Observed Activity | Notes |

|---|---|---|

| Chloro at C4 | Increased potency | Enhances interaction with target enzymes |

| Thiophenyl at C6 | Broadens spectrum | Improves lipophilicity and membrane penetration |

Q & A

Basic: What are the recommended safety protocols for handling 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine in laboratory settings?

Answer:

Researchers must adhere to strict safety measures to mitigate risks associated with this compound:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks in poorly ventilated areas to avoid inhalation .

- Containment: Perform reactions in fume hoods or gloveboxes to minimize exposure to volatile byproducts .

- Waste Management: Segregate hazardous waste (e.g., unreacted starting materials, toxic intermediates) and dispose via certified chemical waste facilities to prevent environmental contamination .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

Synthesis typically involves:

- Nucleophilic Substitution: Reacting chlorinated pyrimidine precursors with thiophene-derived nucleophiles (e.g., thiophen-2-ylmethanol) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Example Protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4,6-Dichloropyrimidine + Thiophen-2-ylmethanol | Nucleophilic substitution at C6 |

| 2 | K₂CO₃, DMF, 80°C, 12h | Activate reaction |

| 3 | Column chromatography (EtOAc/Hexane 3:7) | Purify product |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 241.05) .

- IR Spectroscopy: Identify functional groups (e.g., C-Cl stretch ~750 cm⁻¹, aromatic C-H ~3050 cm⁻¹) .

Advanced: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray)?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences:

- X-ray Crystallography: Provides definitive bond lengths/angles (e.g., C-Cl bond at 1.73 Å, dihedral angles between pyrimidine and thiophene rings) .

- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .

- Variable-Temperature NMR: Detect conformational changes by analyzing peak splitting at low temperatures .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:

- Anticancer Assays:

- Antioxidant Activity:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., β-glucuronidase) .

Advanced: How can computational methods enhance the study of its reactivity?

Answer:

- Reactivity Prediction:

- Mechanistic Studies:

- Solvent Effects:

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) to improve recyclability .

- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.